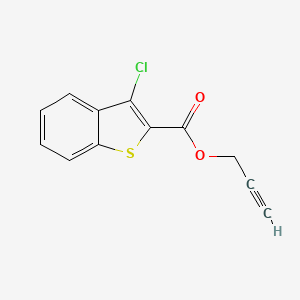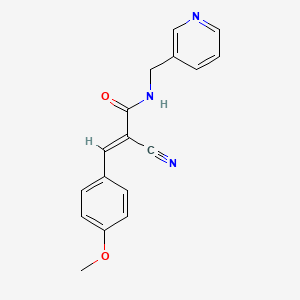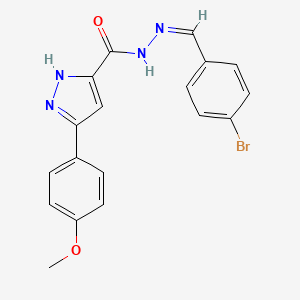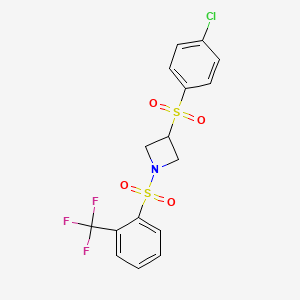
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both sulfone and azetidine moieties. The compound has been found to have various applications in the field of medicinal chemistry, and its unique chemical structure has made it an attractive target for synthetic chemists.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A notable application of sulfonyl-azetidine derivatives involves their synthesis and characterization for antimicrobial activity. Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, showcasing the versatility of sulfonyl groups in creating compounds with potential biological activities. These compounds were characterized by spectroscopic methods and evaluated for their antibacterial and antifungal activities, demonstrating the compound's relevance in developing new antimicrobial agents (Shah et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds provides insights into their chemical behavior and potential interactions with biological targets. Al-Hourani et al. (2015) detailed the crystal structure of two tetrazole derivatives, illustrating how structural analysis contributes to understanding the compound's interactions at the molecular level. Such analyses are fundamental in drug design, offering a pathway to tailor these compounds for specific biological activities (Al-Hourani et al., 2015).
Antifungal and Antibacterial Potential
Compounds with sulfonyl groups have been explored for their antifungal and antibacterial potential. Wolf (2000) discussed the structure of a sulfonyl-containing fungicide, highlighting the electrostatic interactions involving sulfonyl groups that contribute to the compound's biological activity. This study underscores the utility of sulfonyl-azetidine derivatives in developing new antimicrobial agents with specific mechanisms of action (Wolf, 2000).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4S2/c17-11-5-7-12(8-6-11)26(22,23)13-9-21(10-13)27(24,25)15-4-2-1-3-14(15)16(18,19)20/h1-8,13H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEAPOSHBNDXDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2399200.png)

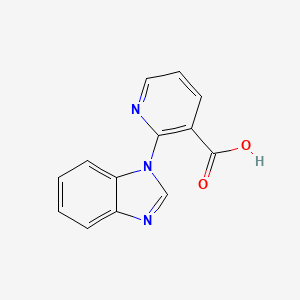
![5-[(4-Chlorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2399203.png)
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride](/img/no-structure.png)

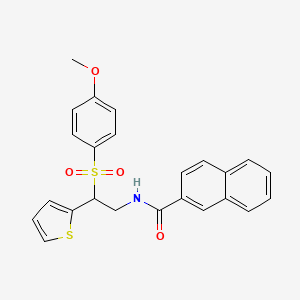
![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)
![2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2399213.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2399214.png)
![(4,4-Difluoropiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2399215.png)
